molecular formula C14H15NO3 B2725779 Ethyl 4-ethoxyquinoline-7-carboxylate CAS No. 1688656-69-0

Ethyl 4-ethoxyquinoline-7-carboxylate

Cat. No.: B2725779
CAS No.: 1688656-69-0
M. Wt: 245.278
InChI Key: VEIBFPAMWJLWEV-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxyquinoline-7-carboxylate is an organic compound with the molecular formula C14H15NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxyquinoline-7-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxyquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-ethoxyquinoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxyquinoline-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-ethoxyquinoline-7-carboxylate can be compared with other quinoline derivatives, such as:

  • Ethyl 4-hydroxyquinoline-7-carboxylate
  • Ethyl 4-methoxyquinoline-7-carboxylate
  • Ethyl 4-chloroquinoline-7-carboxylate

These compounds share a similar quinoline core structure but differ in their substituents, which can significantly impact their chemical properties and applications. This compound is unique due to its ethoxy group, which can influence its reactivity and biological activity .

Properties

IUPAC Name

ethyl 4-ethoxyquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-17-13-7-8-15-12-9-10(5-6-11(12)13)14(16)18-4-2/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIBFPAMWJLWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC(=CC2=NC=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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